2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine structure elucidation
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
Foreword: The Imperative of Structural Certainty
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and toxicological assessments, leading to significant losses in time and resources. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, a molecule featuring a combination of primary, tertiary, and heterocyclic amine functionalities. Our methodology is grounded in the principles of orthogonal analysis, where data from distinct analytical techniques are converged to build an unshakeable, self-validating structural proof. This document is intended for researchers, scientists, and drug development professionals who require not just a protocol, but a deep, mechanistic understanding of the elucidation process.
Molecular Overview and Strategic Approach
The target compound, 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, possesses the molecular formula C₉H₂₁N₃ and a molecular weight of 171.28 g/mol .[1] Its structure incorporates several key features that dictate our analytical strategy: a primary amine, a tertiary aliphatic amine, a piperazine ring, and a quaternary carbon center. Each of these moieties produces a distinct spectroscopic signature. Our approach will systematically probe these features using Mass Spectrometry (MS) for molecular mass and fragmentation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for a detailed map of the carbon-hydrogen framework.
Caption: Workflow for Tandem Mass Spectrometry Analysis.
2.2 Experimental Protocol: Electrospray Ionization Tandem MS (ESI-MS/MS)
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Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation for positive ion mode detection.
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Instrumentation: Utilize a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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MS1 Scan: Acquire a full scan mass spectrum (MS1) in positive ion mode over a range of m/z 50-500 to identify the protonated molecule, [M+H]⁺.
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Tandem MS (MS/MS): Select the [M+H]⁺ ion (expected at m/z ≈ 172.3) as the precursor ion.
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Fragmentation: Subject the isolated precursor ion to collision-induced dissociation (CID) with argon or nitrogen gas at varying collision energies (e.g., 10-40 eV) to generate a fragment ion spectrum (MS2).
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Data Analysis: Analyze the MS2 spectrum to identify characteristic fragment ions and neutral losses.
2.3 Trustworthiness: Predicted Data and Interpretation
The fragmentation pattern provides a self-validating "fingerprint" of the molecule. The presence of the predicted fragments in the experimental data strongly supports the proposed structure.
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 172.3 | [C₉H₂₂N₃]⁺ | Protonated Molecule [M+H]⁺ |
| 114.1 | [C₆H₁₄N₂]⁺ | Alpha-cleavage: Loss of the C(CH₃)₂NH₂ radical |
| 100.1 | [C₅H₁₂N₂]⁺ | Cleavage of the C-C bond between the propane and piperazine moieties |
| 71.1 | [C₄H₉N]⁺ | Fragmentation of the piperazine ring |
| 58.1 | [C₃H₈N]⁺ | Alpha-cleavage adjacent to the primary amine: Loss of the piperazinylmethyl radical |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Mapping
3.1 Expertise & Rationale: Vibrational Signatures
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring their characteristic vibrations. For 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, we are looking for definitive evidence of the primary amine (-NH₂) and saturated C-H bonds, and importantly, the absence of signals that would contradict the proposed structure (e.g., C=O, O-H).
The primary amine is particularly diagnostic, as it gives rise to a characteristic two-pronged absorption band from asymmetric and symmetric N-H stretching vibrations. [2][3]Tertiary amines lack N-H bonds and thus do not show these characteristic stretches, a feature consistent with our target structure. [4][5] 3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Processing: Perform baseline correction and peak picking on the resulting spectrum.
3.3 Trustworthiness: Predicted Data and Interpretation
The presence of these specific bands, coupled with the absence of others, provides strong, corroborating evidence for the assigned functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) - Two distinct peaks expected [2] |
| 2960 - 2800 | C(sp³)-H Stretch | Alkane C-H bonds (Methyl and Methylene groups) [3][4] |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) [2] |
| 1250 - 1020 | C-N Stretch | Aliphatic Amines [6][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
4.1 Expertise & Rationale: Probing the Atomic Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon environments. The combination of these techniques allows for a complete and unambiguous assembly of the molecular structure.
For our target molecule, key diagnostic signals will include the broad, exchangeable singlet of the primary amine protons, the singlets corresponding to the N-methyl and gem-dimethyl groups (which lack adjacent protons for coupling), and the more complex signals of the piperazine ring protons. [8][9]The chemical shifts are dictated by the electron-withdrawing effects of the nitrogen atoms, which deshield adjacent protons and carbons, shifting their signals downfield. [6][10] 4.2 Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom. [11]A wider spectral width (~220 ppm) and a longer acquisition time are required due to the lower natural abundance of ¹³C.
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(Optional) D₂O Shake: To confirm the -NH₂ peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -NH₂ proton signal will disappear due to exchange with deuterium. [10] 4.3 Trustworthiness: Predicted ¹H NMR Data
| Proton Group | Integration | Multiplicity | Approx. Chemical Shift (ppm) | Rationale |
| -C(CH ₃)₂ | 6H | Singlet (s) | 1.0 - 1.2 | Gem-dimethyl group on a quaternary carbon, shielded environment. |
| -NH ₂ | 2H | Broad Singlet (br s) | 1.5 - 3.0 | Labile protons, subject to exchange. Confirmed by D₂O shake. [6][10] |
| -N-CH ₃ | 3H | Singlet (s) | 2.2 - 2.4 | Methyl group attached to electron-withdrawing nitrogen. |
| Piperazine Ring (-CH ₂-) | 8H | Multiplets (m) | 2.3 - 2.8 | Protons on the piperazine ring, adjacent to nitrogen. Complex coupling. [6] |
| -C-CH ₂-N- | 2H | Singlet (s) | 2.3 - 2.5 | Methylene group adjacent to a quaternary carbon and a nitrogen. |
4.4 Trustworthiness: Predicted ¹³C NMR Data
| Carbon Group | Approx. Chemical Shift (ppm) | Rationale |
| -C(C H₃)₂ | 25 - 30 | Shielded methyl carbons. |
| -N-C H₃ | ~45 | N-methyl carbon, deshielded by nitrogen. [12] |
| -C (CH₃)₂ | 50 - 55 | Quaternary carbon attached to nitrogen. |
| Piperazine Ring (-C H₂-) | 50 - 60 | Carbons adjacent to two different nitrogen environments. [6] |
| -C-C H₂-N- | 60 - 65 | Methylene carbon deshielded by adjacent tertiary amine. [6][12] |
Conclusion: A Unified Structural Confirmation
The structure of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine is unequivocally confirmed by the synergistic application of three distinct spectroscopic techniques.
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Mass Spectrometry confirms the molecular formula (C₉H₂₁N₃) via the molecular ion peak at m/z 172.3 ([M+H]⁺) and provides a fragmentation pattern consistent with the proposed connectivity, including key fragments at m/z 114.1 and 58.1 resulting from predictable alpha-cleavages.
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FTIR Spectroscopy verifies the presence of the essential functional groups. The dual peaks in the 3400-3250 cm⁻¹ region are definitive proof of a primary amine, while strong C-H stretches confirm the aliphatic nature of the molecule.
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NMR Spectroscopy provides the final, high-resolution proof. ¹H NMR data align perfectly with the predicted proton environments, integrations, and multiplicities. ¹³C NMR confirms the presence of all nine unique carbon atoms at their expected chemical shifts.
This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides an authoritative structural assignment, forming a reliable foundation for any further investigation of this compound.
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